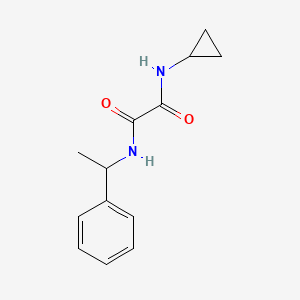

N-环丙基-N'-(1-苯乙基)乙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various cyclopropane and cyclohexane carboxamide derivatives has been explored in the literature. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involved the use of phenyl and naphthalen-1yl substituents, among others, characterized by IR and 1H-NMR spectroscopy . Similarly, the design and synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as NMDA receptor antagonists were achieved through a multi-step process, including the reaction of (R)-epichlorohydrin with phenylacetonitrile . Another study reported the synthesis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide through a two-step process for anticancer activity screening . Additionally, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide with antiproliferative activity was achieved by condensation reactions . The compound N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was synthesized using cyclopent-1-enecarbonyl isothiocyanate and phenethylamine . A rapid synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was also established .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . The conformational restriction in cyclopropane derivatives was studied, showing significant steric repulsion between adjacent substituents . The crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed the orientation of the cyclopropyl ring almost perpendicular to the benzene ring . The structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined, indicating significant inhibitory activity against some cancer cell lines . The crystal structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide exhibited a one-dimensional infinite chain-like structure . The crystal structures of dihalo-N-(1-phenylethyl)cyclopropane-1-carboxamides showed different conformations of the phenylethyl groups and chain formation via hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include nucleophilic substitution, amidation, condensation, and cyclization. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involved reactions with aryl substituents . The synthesis of NMDA receptor antagonists involved nucleophilic addition reactions of Grignard reagents and hydride reduction . The synthesis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide included a Dimroth reaction and amidation . The synthesis of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide involved a reaction with phenethylamine . The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved via multi-step nucleophilic substitution reaction and ester hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various analytical techniques. Elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy were commonly used to characterize the synthesized compounds . The crystallographic studies provided insights into the conformation and stability of the molecules, as well as the intermolecular interactions that contribute to the crystal packing . The biological activities, such as antiproliferative and cytotoxic effects, were evaluated using assays like the MTT assay, indicating potential therapeutic applications .

科学研究应用

- DPEO (N-环丙基-N'-(1-苯乙基)乙二酰胺) 作为铜催化偶联反应的配体。 具体而言,它促进了芳基卤化物与烷基醇的偶联,从而可以合成烷基芳基醚 .

- 研究人员已探索其在通过铜催化偶联反应实质性获得烷基芳基醚中的作用。 像 DPEO 这样的配体在促进有机合成中的高效和选择性转化方面发挥着至关重要的作用 .

- 已发现 DPEO 抑制参与脂肪酸合成途径的脱氢酶。 通过干扰这些酶,它抑制细胞脂肪酸合成。 此特性使其与药理学和生物化学研究相关 .

- 研究人员可以探索通过水解、羟基化、N-和 O-脱烷基化以及 O-甲基化形成代谢产物。 涉及葡萄糖醛酸或硫酸盐共轭形成的 II 期反应也与之相关 .

- DPEO 的合成涉及苯甲醛和乙醛在碱性条件下的反应,生成二醇中间体。 该中间体的氧化生成相应的酮,然后发生缩合形成 N-环丙基-N'-(1-苯乙基)乙二酰胺 .

- 虽然关于 N-环丙基-N'-(1-苯乙基)乙二酰胺的毒性数据有限,但在处理有机化合物时应遵循标准安全预防措施。 在实验过程中,防护装备(手套、护目镜和呼吸防护装置)和适当的通风至关重要 .

催化和配体设计

抑制脂肪酸合成

代谢研究和毒理学

有机合成和反应中间体

安全注意事项

属性

IUPAC Name |

N-cyclopropyl-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(10-5-3-2-4-6-10)14-12(16)13(17)15-11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVZYYQPDNSDME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)

![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide](/img/structure/B2501006.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2501009.png)

![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501012.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)

![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501017.png)